Bromomethyl-dimethyl-phenylsilane
Description
Bromomethyl-dimethyl-phenylsilane (hypothetical structure: dimethyl(phenyl)silane with a bromomethyl substituent) is an organosilicon compound featuring a phenyl group, two methyl groups, and a bromomethyl moiety attached to a silicon atom. Key characteristics inferred from analogs include:
- Molecular formula: Likely C₉H₁₃BrSi (assuming dimethyl substitution) or C₁₀H₁₅BrSi (if trimethyl, as in ).
- Reactivity: The bromomethyl group (–CH₂Br) enables nucleophilic substitution reactions, while the silicon center influences steric and electronic properties.
- Applications: Used in organic synthesis, particularly in silylation reactions or as intermediates in pharmaceuticals and polymers .
Properties
IUPAC Name |
bromomethyl-dimethyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABCRQJQQPFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503934 | |
| Record name | (Bromomethyl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22655-93-2 | |
| Record name | (Bromomethyl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethyl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromomethyl compounds under specific conditions. For example, the reaction of phenylsilane with bromomethyl chloride in the presence of a base such as triethylamine can yield this compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Halogen-Metal Exchange Reactions
Bromomethyl-dimethyl-phenylsilane undergoes efficient halogen-metal exchange with organolithium reagents, enabling the synthesis of silyl-substituted carbanions. These intermediates react with electrophiles to form functionalized silanes:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ph(CH₃)₂SiCH₂Br + n-BuLi (ether, −78°C) | Ph(CH₃)₂SiCH₂Li | >90% | |
| Ph(CH₃)₂SiCH₂Li + CO₂ (Dry Ice) | Ph(CH₃)₂SiCH₂COOH | 78% | |
| Ph(CH₃)₂SiCH₂Li + D₂O | Ph(CH₃)₂SiCH₂D | 95% |
Key findings:
-
The exchange occurs rapidly at low temperatures, forming a stable silylmethyllithium species.
-
Carboxylation yields triphenylsilylacetic acid, confirmed by IR (C=O stretch at 5.79 μm) and NMR (singlet at δ 3.09 ppm for methyl ester derivatives) .
Nucleophilic Substitution
The bromide group in Ph(CH₃)₂SiCH₂Br is susceptible to nucleophilic displacement. For example, reactions with oxygen or nitrogen nucleophiles produce ethers or amines:
Applications:
-
Substitution with alkoxy groups enables the synthesis of silyl ethers, used as protective intermediates in organic synthesis .
-
Azide substitution facilitates click chemistry via Huisgen cycloaddition .
Hydrodehalogenation
Catalytic hydrodehalogenation replaces the bromine atom with hydrogen, yielding hydrosilanes:
| Catalyst System | Reductant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd/C (5 mol%) | Et₃SiH | Toluene | 100°C | 81% | |
| KOt-Bu (stoichiometric) | PhSiH₃ | THF | 70°C | 89% |
Mechanistic insights:
-
Radical pathways are implicated, as evidenced by EPR signals during reactions with Et₃SiH .
-
The reaction tolerates aryl and alkyl substituents on silicon without side reactions .
Cross-Coupling Reactions
This compound participates in Hiyama-type couplings, forming carbon-carbon bonds:
| Coupling Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl iodide | Pd(OAc)₂ | KF, DMF, 80°C | Ph(CH₃)₂SiCH₂-Ar | 65% | |
| Vinyl bromide | Ni(cod)₂ | THF, 25°C | Ph(CH₃)₂SiCH₂-CH=CH₂ | 58% |
Limitations:
-
Requires activation by fluoride ions to generate pentacoordinate silicon intermediates .
-
Steric bulk from dimethyl and phenyl groups may reduce coupling efficiency with hindered substrates.
Radical Reactions
Under radical initiation, Ph(CH₃)₂SiCH₂Br generates silylmethyl radicals for chain-transfer processes:
| Initiator | Conditions | Application | Yield | Reference |
|---|---|---|---|---|
| AIBN (azobisisobutyronitrile) | Benzene, 80°C | Polymerization chain transfer | N/A | |
| Et₃B/O₂ | THF, 25°C | Alkene functionalization | 62% |
Key observation:
Scientific Research Applications
Chemical Properties and Structure
Bromomethyl-dimethyl-phenylsilane has the molecular formula and features a bromomethyl group attached to a dimethylphenylsilane framework. This structure allows for diverse chemical reactivity, making it suitable for various synthetic applications.
Organic Synthesis
This compound serves as an important precursor in organic synthesis. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Its bromine atom is particularly reactive, facilitating transformations into other silanes or organic compounds.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols to form new silane derivatives.
- Silicon-Based Reactions: It can participate in silylation reactions, where it introduces silicon into organic molecules, enhancing their stability and reactivity.
Polymer Chemistry
The compound can also be utilized as a monomer in the synthesis of silicon-containing polymers. Its incorporation into polymer chains can impart unique properties such as thermal stability, mechanical strength, and hydrophobicity.
Applications in Polymer Synthesis:
- Poly(amides) and Poly(esters): this compound can act as a building block for poly(amides) and poly(esters), contributing to the formation of high-performance materials .
- Thermoplastic Polymers: It has been used in the development of thermoplastic poly(esters) through interfacial polymerization techniques .
Functionalized Silanes
The compound can be transformed into various functionalized silanes that are valuable in different chemical contexts. For instance, it can be converted into silanol derivatives that are useful in surface modification processes.
Functionalization Examples:
- Silanol Formation: By hydrolysis, this compound can yield silanol compounds that are employed in coating and adhesion applications.
- Silylating Agents: It serves as a silylating agent for alcohols and amines, enhancing their reactivity in subsequent reactions.
Case Study 1: Synthesis of Poly(urethanes)
In one study, this compound was utilized to synthesize poly(urethanes) by reacting with diisocyanates. The resulting polymers exhibited improved mechanical properties compared to traditional poly(urethanes), demonstrating the effectiveness of silicon incorporation in enhancing material performance .
Case Study 2: Development of Silica-Based Catalysts
Another application involved using this compound to functionalize silica supports for catalysis. The modified silica exhibited enhanced catalytic activity for various organic transformations due to the presence of silicon-based functional groups that provide unique reaction sites .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Nucleophilic substitution | Introduction of functional groups |
| Polymer Chemistry | Monomer for poly(amides) and poly(esters) | Enhanced thermal stability |
| Functionalized Silanes | Silylation reactions | Improved reactivity and stability |
| Catalysis | Functionalization of silica supports | Enhanced catalytic activity |
Mechanism of Action
The mechanism of action of bromomethyl-dimethyl-phenylsilane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for easy substitution reactions. The silicon atom can also participate in various chemical transformations, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Silicon | CAS Number | Key Features |
|---|---|---|---|---|---|
| 4-(Bromomethyl)phenylsilane | C₁₀H₁₅BrSi | 243.220 | Trimethyl, bromomethyl-phenyl | 17903-42-3 | Para-substituted bromomethyl on phenyl; high steric bulk |
| (Bromomethyl)chlorodimethylsilane | C₃H₈BrClSi | 187.536 | Chloro, dimethyl, bromomethyl | 16532-02-8 | Chlorine enhances electrophilicity; used in surface modification |
| (3-Bromophenyl)trimethylsilane | C₉H₁₃BrSi | 229.20 | Trimethyl, meta-bromophenyl | 17878-47-6 | Bromine directly on phenyl ring; meta substitution affects electronic properties |
| Phenylsilane | C₆H₈Si | 108.21 | Phenyl, three hydrogens | 694-53-1 | Simpler structure; used as reducing agent |
| 2-Bromoethyl benzene | C₈H₉Br | 185.07 | Ethyl bromide chain on benzene | - | Lacks silicon; alkyl bromide reactivity |
Reactivity and Functional Group Analysis
- Bromomethyl vs. Chloro Groups :
- Phenyl vs. Alkyl Substituents :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
